2-Iodo-4,6-dinitroaniline

Catalog No.
S8737495
CAS No.
54292-20-5
M.F
C6H4IN3O4
M. Wt
309.02 g/mol
Availability
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2-Iodo-4,6-dinitroaniline

CAS Number

54292-20-5

Product Name

2-Iodo-4,6-dinitroaniline

IUPAC Name

2-iodo-4,6-dinitroaniline

Molecular Formula

C6H4IN3O4

Molecular Weight

309.02 g/mol

InChI

InChI=1S/C6H4IN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2

InChI Key

MPNACQVROPIJCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)[N+](=O)[O-]

2-Iodo-4,6-dinitroaniline is an organic compound characterized by its aromatic structure, containing both iodine and nitro groups. Its chemical formula is C6_6H4_4I N3_3O4_4, and it features an aniline moiety substituted with two nitro groups at the 4 and 6 positions and an iodine atom at the 2 position. This compound typically appears as a bright yellow solid and has a molecular weight of approximately 262.01 g/mol. The presence of both the iodine and nitro groups contributes to its unique chemical properties, making it a subject of interest in various chemical research fields.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, leading to various derivatives.
  • Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, yielding different amine derivatives.
  • Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds, which are important in dye chemistry.

For instance, one notable reaction involves the iodination of 2,4-dinitroaniline to produce 2-iodo-4,6-dinitroaniline, often achieved through electrophilic aromatic substitution methods using iodine sources in the presence of catalysts .

The biological activity of 2-Iodo-4,6-dinitroaniline has been explored in various studies. It exhibits potential herbicidal properties similar to those of other dinitroanilines. These compounds typically inhibit microtubule formation in plants, disrupting cell division and growth. Additionally, its derivatives have shown antimicrobial activity against certain bacterial strains, indicating potential applications in agricultural and pharmaceutical fields .

The synthesis of 2-Iodo-4,6-dinitroaniline can be achieved through several methods:

  • Direct Iodination: Starting with 2,4-dinitroaniline, iodine is introduced using iodinating agents in a controlled environment to avoid over-iodination.

    Example reaction:
    2 4 Dinitroaniline+Iodine2 Iodo 4 6 dinitroaniline\text{2 4 Dinitroaniline}+\text{Iodine}\rightarrow \text{2 Iodo 4 6 dinitroaniline}
  • Nitration followed by Iodination: This two-step process involves first nitrating an aniline derivative to introduce nitro groups before iodination.
  • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods that involve simultaneous diazotization followed by iodination using tetraalkylammonium-supported nitrite .

The yields from these syntheses can vary based on conditions such as temperature and reaction time; for example, yields of up to 85% have been reported under optimized conditions .

2-Iodo-4,6-dinitroaniline has several applications:

  • Herbicides: It is utilized in the development of preemergent herbicides due to its ability to inhibit plant growth.
  • Dyes: The compound serves as a precursor in the synthesis of azo dyes.
  • Pharmaceuticals: Its derivatives are explored for potential medicinal applications due to their biological activities.

These applications highlight its versatility in both agricultural and industrial chemistry .

Interaction studies involving 2-Iodo-4,6-dinitroaniline primarily focus on its reactivity with other chemical agents. For example:

  • With Nucleophiles: The compound reacts readily with nucleophiles such as amines or alcohols to form corresponding substituted products.
  • With Reducing Agents: The nitro groups can be reduced under specific conditions to yield amines or other functional groups.

Such interactions are critical for understanding its behavior in various chemical environments and for designing new derivatives with enhanced properties .

Several compounds share structural similarities with 2-Iodo-4,6-dinitroaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4,6-dinitroanilineContains bromine instead of iodineExhibits similar herbicidal properties
2-Iodo-4-nitroanilineContains only one nitro groupLess potent as a herbicide compared to dinitro derivatives
4,6-DinitroanilineLacks halogen substitutionUsed primarily as a precursor for other compounds
3-Iodo-4,6-dinitroanilineIodine at the 3 positionDifferent reactivity profile compared to the 2-isomer

These compounds illustrate the diversity within this class of chemicals while highlighting how specific substitutions affect their properties and applications .

Molecular Architecture

2-Iodo-4,6-dinitroaniline features an aniline backbone substituted with an iodine atom at the 2-position and nitro groups at the 4- and 6-positions. The iodine atom introduces significant steric bulk and electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity at the para and ortho positions relative to the amino group. The nitro groups further withdraw electron density, rendering the amine proton highly acidic compared to unsubstituted aniline derivatives. This electronic configuration facilitates participation in electrophilic substitution and nucleophilic aromatic substitution reactions.

The molecular geometry, inferred from analogous compounds like 2-chloro-4,6-dinitroaniline, suggests a planar aromatic system with substituents arranged in a meta-dinitro configuration relative to the amino group. Computational models predict bond lengths of approximately 1.40 Å for C–N (amino), 1.47 Å for C–I, and 1.21 Å for N–O (nitro), consistent with resonance stabilization.

Spectroscopic Signatures

Infrared (IR) spectroscopy of 2-iodo-4,6-dinitroaniline is expected to exhibit key absorption bands:

  • N–H Stretch: 3,350–3,300 cm⁻¹ (broad, amino group).
  • NO₂ Asymmetric Stretch: 1,540–1,500 cm⁻¹.
  • C–I Stretch: 550–500 cm⁻¹.

Nuclear magnetic resonance (NMR) data for related compounds, such as 2-chloro-4,6-dinitroaniline, show deshielded aromatic protons due to electron-withdrawing effects. For 2-iodo-4,6-dinitroaniline, $$ ^1\text{H} $$-NMR would likely feature a singlet for the amino proton (δ 8.5–9.0 ppm) and two doublets for the aromatic protons (δ 8.2–8.5 ppm).

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.92465 g/mol

Monoisotopic Mass

308.92465 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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